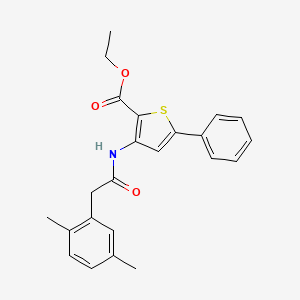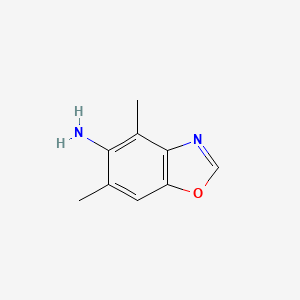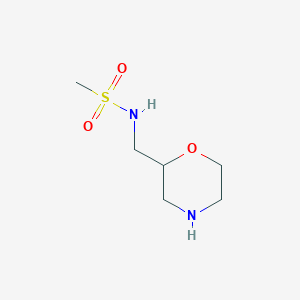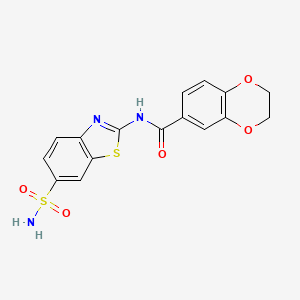
(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33. It’s a part of the azole heterocycles, which are aromatic five-membered heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the use of thiazole-based heterocyclic scaffolds . Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a methoxy group at the 6th position and an azetidine ring attached to a thiazole group at the 3rd position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Anticancer Properties
A novel compound, closely related to the query compound and classified under naphthyridine derivatives, demonstrated significant anticancer activity in human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Antimicrobial and Antioxidant Activities
Synthesis and investigation of 8-ethoxycoumarin derivatives, which share structural similarities with the query compound, revealed notable antimicrobial and antioxidant properties. These findings suggest the potential for developing new therapeutic agents based on such chemical structures (Mohamed et al., 2012).
Structural and Molecular Studies
Research focusing on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which are structurally related to the query compound, provides insights into protonation sites, hydrogen bonding, and molecular interactions. Such studies contribute to the understanding of chemical behavior and potential applications in drug design (Böck et al., 2021).
Antibacterial and Antifungal Agents
Novel series of azetidin-2-ones and thiazolidin-4-ones, with structural similarity to the query compound, have been synthesized and demonstrated considerable antibacterial and antifungal activity. This underscores their potential use in developing new antimicrobial agents (Adem et al., 2022).
Enzyme Inhibition and Drug Interaction
The metabolism of strained rings in specific pharmaceutical compounds, including a detailed study on glutathione S-transferase–catalyzed formation, sheds light on the biochemical interactions and potential drug-drug interactions involving compounds with structural features similar to the query compound (Li et al., 2019).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential pharmacological activities, given the broad range of activities observed in similar compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring its utility in other fields.
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCDQUYOXPSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)




![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2641014.png)



![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)